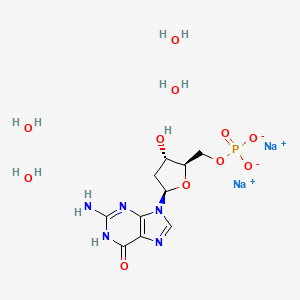

Sodium ((2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium ((2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate tetrahydrate is a useful research compound. Its molecular formula is C10H20N5Na2O11P and its molecular weight is 463.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Sodium ((2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate tetrahydrate, also known as disodium salt of a purine nucleotide analogue, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a purine base and a phosphate group, making it relevant in various biochemical pathways.

- Molecular Formula : C10H20N5Na2O11P

- Molecular Weight : 463.25 g/mol

- CAS Number : 52558-16-4

- Purity : ≥ 98%

The biological activity of this compound primarily revolves around its role as a nucleotide analogue. Nucleotide analogues can interfere with nucleic acid synthesis and function by mimicking natural nucleotides. This compound's structure allows it to potentially inhibit key enzymes involved in nucleotide metabolism, which can affect cell proliferation and survival.

Key Mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes such as kinases or polymerases that are crucial for DNA and RNA synthesis.

- Interference with Signal Transduction : By mimicking ATP or GTP, it may disrupt cellular signaling pathways that depend on these nucleotides.

Antiviral Properties

Research indicates that compounds similar to this one exhibit antiviral properties by inhibiting viral replication. For instance, studies have shown that purine analogues can effectively reduce the replication of viruses such as HIV and Hepatitis C by interfering with viral RNA synthesis.

Anticancer Effects

Several studies have explored the anticancer potential of purine analogues. They have been shown to induce apoptosis in cancer cells by disrupting normal nucleotide metabolism:

- Case Study 1 : A study demonstrated that a related purine analogue led to significant apoptosis in MDA-MB-231 breast cancer cells when treated with varying concentrations over 72 hours. The compound was found to inhibit cell growth effectively (data not shown) .

- Case Study 2 : In another investigation, a similar compound was tested against K562 leukemia cells, showing reduced proliferation and increased cell death compared to untreated controls .

Research Findings

Recent research has focused on the structure-activity relationships (SAR) of purine analogues, including this compound. Notable findings include:

Properties

Molecular Formula |

C10H20N5Na2O11P |

|---|---|

Molecular Weight |

463.25 g/mol |

IUPAC Name |

disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;tetrahydrate |

InChI |

InChI=1S/C10H14N5O7P.2Na.4H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;4*1H2/q;2*+1;;;;/p-2/t4-,5+,6+;;;;;;/m0....../s1 |

InChI Key |

JVSYVPUNOKPLAC-DYLLDAADSA-L |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.O.O.O.[Na+].[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.O.O.O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.